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2-Amino-1-(morpholin-4-yl)butan-1-one

Cat. No.: B3223493
CAS No.: 1218569-50-6
M. Wt: 172.22 g/mol
InChI Key: KCTSYDSISOQLMH-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry and Chemical Biology

The significance of 2-Amino-1-(morpholin-4-yl)butan-1-one in organic chemistry lies primarily in its utility as a versatile synthetic intermediate. α-Amino ketones are valuable precursors for the synthesis of a wide array of more complex molecules, including amino alcohols, amino acids, and various heterocyclic compounds. nih.gov The ketone and amine functionalities offer multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.

In the realm of chemical biology and medicinal chemistry, the morpholine (B109124) ring is recognized as a "privileged structure." researchgate.netnih.govsci-hub.sepharmjournal.rue3s-conferences.org This designation is attributed to its frequent appearance in biologically active compounds, including approved drugs. The morpholine moiety is often incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to improve their pharmacokinetic profiles. researchgate.netnih.gov Its ability to engage in hydrogen bonding and its conformational rigidity can lead to high-affinity interactions with biological targets. nih.gov A closely related compound, (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride, is noted as a building block in organic synthesis with potential therapeutic applications in the treatment of neurological disorders, underscoring the potential of this chemical scaffold. evitachem.com

Overview of Key Research Paradigms and Theoretical Frameworks Applicable to the Compound

The study of this compound is guided by several key paradigms and theoretical frameworks within chemistry.

Synthetic Methodologies: The synthesis of α-amino ketones is a well-established area of organic chemistry, with numerous methods available. acs.orgorganic-chemistry.org These often involve the amination of α-functionalized ketones or the oxidation of the corresponding amino alcohols. The formation of the amide bond between the butan-1-one precursor and morpholine would likely proceed via standard amide coupling reactions. The enantioselective synthesis of such chiral α-amino ketones is a significant focus, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. nih.gov

Conformational Analysis and Molecular Modeling: Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its reactivity and biological activity. Computational methods, such as molecular mechanics and quantum chemical calculations, can provide insights into the stable conformations of the molecule and the orientation of its functional groups. researchgate.net These theoretical studies can help in designing derivatives with optimized properties.

Structure-Activity Relationship (SAR) Studies: A central paradigm in medicinal chemistry, SAR studies involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. e3s-conferences.org For this compound, SAR studies would involve synthesizing analogs with variations in the alkyl chain, substitutions on the morpholine ring, and different stereochemistries at the α-carbon to probe interactions with potential biological targets.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C8H16N2O2 researchgate.netuni.lu
CAS Number 1218569-50-6 sigmaaldrich.com
Monoisotopic Mass 172.12119 Da uni.lu
InChI Key KCTSYDSISOQLMH-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B3223493 2-Amino-1-(morpholin-4-yl)butan-1-one CAS No. 1218569-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTSYDSISOQLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino 1 Morpholin 4 Yl Butan 1 One

Diverse Synthetic Pathways to 2-Amino-1-(morpholin-4-yl)butan-1-one

The synthesis of this compound is primarily achieved through the formation of an amide bond between a 2-aminobutanoic acid derivative and morpholine (B109124). The specific pathway often depends on the desired scale, purity requirements, and the availability of starting materials. A common and direct approach involves the coupling of N-protected 2-aminobutanoic acid with morpholine using standard peptide coupling reagents. The protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), is crucial to prevent self-coupling of the amino acid and to ensure that the reaction occurs at the carboxylic acid moiety. Following the coupling reaction, the protecting group is removed under appropriate conditions (e.g., acidic treatment for Boc) to yield the final product.

Alternatively, the synthesis can commence by converting the N-protected 2-aminobutanoic acid into a more reactive intermediate, such as an acyl chloride. This is typically achieved by reacting the protected amino acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with morpholine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the protected intermediate. Subsequent deprotection affords this compound.

Another synthetic strategy focuses on building the morpholine ring onto a pre-existing scaffold. While less direct for this specific molecule, general methods for morpholine synthesis, such as the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate, highlight the versatility in constructing the heterocyclic component of the molecule. organic-chemistry.orgchemrxiv.org These methods can be adapted to create advanced intermediates that are later elaborated to the final target compound.

The chiral center at the second carbon of the butan-1-one chain means that this compound can exist as two enantiomers, (R)- and (S)-. The preparation of enantiomerically pure forms is critical for pharmacological and biological studies. The most straightforward approach to obtaining a specific enantiomer is to use an enantiomerically pure starting material, such as (R)-2-aminobutanoic acid or (S)-2-aminobutanoic acid. By employing these chiral precursors in the synthetic routes described above, the stereochemistry of the final product is retained.

More advanced stereoselective methods focus on the asymmetric construction of the key C-N bond or the amino alcohol moiety. beilstein-journals.org For instance, stereoselective aminohydroxylation of an appropriate allylic carbamate can establish the required stereochemistry early in the synthesis. beilstein-journals.orgbeilstein-journals.org Another strategy involves the use of chiral catalysts in reactions that create the stereocenter. For example, a catalytic diastereoselective Mannich reaction, promoted by chiral organocatalysts, can be used to synthesize unnatural proline-based amino acid derivatives with high diastereoselectivity and enantioselectivity, a principle that can be adapted for the synthesis of other chiral amino compounds. researchgate.net While direct application to this compound is not extensively documented, these methods represent the forefront of stereoselective synthesis for constructing such chiral building blocks. researchgate.netmdpi.com

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize product yield and minimize impurities. Key areas for optimization include the choice of solvent, base, coupling agent, reaction temperature, and purification method.

In the context of amide bond formation, the selection of the coupling agent is critical. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) or newer reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can significantly influence reaction times and yields. The choice of base is also important; non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge acids formed during the reaction without interfering with the primary reactants.

A systematic study on a related synthesis, the cyclization of N-(α-haloacyl)-α-amino acids to form morpholine-2,5-diones, provides a relevant example of optimization. nih.gov The data illustrates how changing the base and solvent can dramatically affect the final yield.

Table 1. Representative Optimization of a Related Morpholine Ring Formation Reaction
EntryBaseSolventTemperature (°C)Yield (%)
1NaHCO₃DMF6055
2Na₂CO₃DMF6068
3TEADMF6045
4Na₂CO₃THF6030

Data adapted from a study on morpholine-2,5-dione synthesis, illustrating general optimization principles applicable to related syntheses. nih.gov

Purification strategies, such as column chromatography or recrystallization, are optimized to effectively remove unreacted starting materials and byproducts, leading to a final product of high purity.

Derivatization and Analogue Synthesis Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of a diverse range of derivatives and analogues. Modifications can be targeted at the primary amino group, the ethyl side chain, or the morpholine ring to explore structure-activity relationships in medicinal chemistry research. This diversity-oriented synthesis approach allows for the creation of libraries of related compounds from a common starting material. mdpi.com

The primary amine is the most reactive site for functional group modification. ashp.org It can readily undergo a variety of chemical transformations to yield a wide array of derivatives.

N-Acylation: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a secondary amide, introducing various acyl groups to the molecule.

N-Alkylation: Reductive amination is a common method for N-alkylation. The amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride to yield a secondary or tertiary amine.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to N-substituted ureas and thioureas, respectively.

These derivatization reactions are fundamental in chemical analysis and medicinal chemistry for altering the physicochemical properties of a molecule. mdpi.commdpi.com

Table 2. Common Derivatization Reactions for the Primary Amine
Reaction TypeReagentFunctional Group Formed
N-AcylationAcetyl ChlorideAmide
N-Alkylation (Reductive Amination)Acetone, NaBH(OAc)₃Secondary Amine
N-SulfonylationTosyl ChlorideSulfonamide
Urea FormationPhenyl IsocyanateUrea

The synthesis of analogues often involves modifying the core components of the molecule before their assembly. For instance, substituting morpholine with other cyclic amines, such as piperidine or thiomorpholine, during the initial amide coupling step would yield structurally related analogues. Similarly, replacing 2-aminobutanoic acid with other natural or unnatural amino acids allows for variation in the side chain.

The synthesis of new morpholine derivatives is an active area of research. researchgate.net For example, 4-(oxiran-2-ylmethyl)morpholine can be used as a building block and converted into new morpholino derivatives of propan-2-ols and butan-4-olides. researchgate.net Another approach involves reacting morpholine with chloroacetyl chloride to produce 4-(2-chloroacetyl)morpholine, a versatile intermediate that can be further reacted with various nucleophiles to create a library of compounds. jocpr.com These strategies highlight the modular nature of synthesis in this chemical space, enabling the preparation of a wide range of compounds for research and drug discovery.

Reaction Mechanisms and Pathways Involving this compound

Understanding the reaction mechanisms underlying the synthesis of this compound is essential for controlling the reaction and optimizing the outcome. The key transformation in its most common synthesis is the formation of the amide bond.

When using a coupling agent like DCC, the mechanism begins with the activation of the carboxylic acid of the N-protected 2-aminobutanoic acid. The carboxylate oxygen attacks the carbodiimide carbon of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. The nitrogen atom of morpholine then acts as the nucleophile, attacking the carbonyl carbon of the activated ester. This attack forms a tetrahedral intermediate which subsequently collapses, releasing the desired amide product and dicyclohexylurea (DCU) as a byproduct. The addition of HOBt can improve the reaction by first reacting with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and racemization before reacting with the amine.

In the acyl chloride method, the mechanism is more direct. Thionyl chloride converts the carboxylic acid into an acyl chloride, a highly electrophilic species. The lone pair of electrons on the nitrogen atom of morpholine performs a nucleophilic attack on the carbonyl carbon of the acyl chloride. This results in a tetrahedral intermediate. The intermediate then eliminates a chloride ion to reform the carbonyl double bond, yielding the final amide product. A base is typically added to neutralize the hydrochloric acid that is generated.

A proposed mechanism for a related morpholine synthesis via copper-promoted oxyamination involves the initial addition of an alcohol moiety to an alkene (oxycupration), followed by an intermolecular coupling with an amine nucleophile, leading to the formation of the aminomethyl-functionalized morpholine ring. nih.gov Although this mechanism is for the formation of the morpholine ring itself rather than the final amide bond, it illustrates the complex and elegant pathways chemists devise to construct such heterocyclic systems. nih.gov

Oxidative and Reductive Transformations of the Compound

The chemical structure of this compound contains functional groups susceptible to both oxidation and reduction. The primary amino group and the carbon alpha to the carbonyl group are potential sites for oxidation, while the ketone functionality is a primary site for reduction.

Potential Oxidative Transformations:

While specific oxidative reactions for this compound are not documented, primary amines can generally be oxidized to a variety of products, including nitroso, nitro, and imine compounds, depending on the oxidizing agent and reaction conditions. The presence of the adjacent carbonyl group may influence the outcome of such reactions.

Potential Reductive Transformations:

The ketone group in this compound is expected to be readily reducible to a secondary alcohol. This transformation can typically be achieved using various reducing agents.

Reducing AgentPotential ProductReaction Conditions
Sodium borohydride2-Amino-1-(morpholin-4-yl)butan-1-olTypically in an alcoholic solvent like methanol or ethanol.
Lithium aluminum hydride2-Amino-1-(morpholin-4-yl)butan-1-olIn an anhydrous aprotic solvent like diethyl ether or THF.
Catalytic Hydrogenation2-Amino-1-(morpholin-4-yl)butan-1-olH2 gas with a metal catalyst such as Pt, Pd, or Ni.

This table represents plausible reactions based on general chemical principles, not on documented experiments for this specific compound.

Nucleophilic and Electrophilic Substitution Reactions at Key Centers

The reactivity of this compound in substitution reactions is dictated by its nucleophilic and electrophilic centers. The primary amino group and the nitrogen atom of the morpholine ring are nucleophilic, while the carbonyl carbon is electrophilic.

Nucleophilic Reactions:

The primary amino group is a key nucleophilic center and can react with various electrophiles.

ElectrophilePotential ProductReaction Type
Acyl chlorides/AnhydridesN-(1-(morpholine-4-carbonyl)propyl)acetamide (or other N-acyl derivatives)Acylation
Alkyl halidesN-alkyl-2-amino-1-(morpholin-4-yl)butan-1-one (mono- or di-alkylated)Alkylation
Aldehydes/KetonesSchiff base (imine) formation, which can be subsequently reduced to a secondary amine.Condensation/Reductive Amination

This table represents plausible reactions based on general chemical principles, not on documented experiments for this specific compound.

Electrophilic Reactions:

The primary electrophilic center is the carbonyl carbon, which is susceptible to attack by nucleophiles. This typically leads to addition reactions rather than substitution at the carbonyl carbon itself, unless a suitable leaving group is present on the alpha-carbon.

It is important to note that the morpholine ring itself is generally stable and less reactive towards substitution reactions unless activated. The nitrogen atom within the morpholine ring is a secondary amine and can also exhibit nucleophilic properties, though it is generally less reactive than the primary amino group due to steric hindrance and electronic effects.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Morpholin 4 Yl Butan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Amino-1-(morpholin-4-yl)butan-1-one. Both ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular framework by detailing the chemical environment and connectivity of each atom.

Detailed analysis of related N-acylhydrazone derivatives has shown that the amide C-N bond possesses significant double-bond character due to resonance. mdpi.comlibretexts.org This restricts rotation, leading to the existence of planar conformers (rotamers). This phenomenon often results in the duplication of signals in the NMR spectrum, with one set corresponding to each conformational isomer. mdpi.com The study of these conformers, and their relative populations, can be achieved through variable temperature NMR experiments.

Furthermore, the morpholine (B109124) ring itself introduces conformational complexity. It preferentially adopts a chair conformation, which can exist as two distinct forms: one with the substituent in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). acs.orgnih.govacs.org The relative stability and population of these conformers can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments help determine the spatial proximity of protons, which is crucial for assigning the absolute configuration of the chiral center at C2 of the butan-1-one chain and the preferred conformation of the entire molecule in solution. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar functional groups and structural motifs.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Butanoyl chain)~ 0.9~ 10-15
CH₂ (Butanoyl chain)~ 1.5-1.7~ 25-30
CH (Chiral center)~ 3.5-4.0~ 50-60
NH₂~ 1.5-3.0 (broad)-
C=O (Amide)-~ 170-175
Morpholine CH₂ (adjacent to N)~ 3.4-3.7~ 42-48
Morpholine CH₂ (adjacent to O)~ 3.6-3.8~ 66-68

Mass Spectrometry Techniques in Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of its molecular formula, C₈H₁₆N₂O₂. uni.lu

Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, which typically produces protonated molecular ions [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu Theoretical predictions of the collision cross-section (CCS) for these ions provide an additional parameter for identification, reflecting the ion's shape in the gas phase. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers insights into the compound's structure. While specific experimental data for the title compound is not widely published, predictable fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the amine, leading to the loss of an ethyl group.

Amide bond cleavage: Scission of the bond between the carbonyl carbon and the morpholine nitrogen, or between the carbonyl carbon and the chiral center.

Morpholine ring fragmentation: Characteristic loss of ethylene (B1197577) oxide or other fragments from the morpholine moiety.

These fragmentation patterns are crucial in structural confirmation and for identifying metabolites or derivatives in complex mixtures.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from predictions for C₈H₁₆N₂O₂. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺173.12847140.5
[M+Na]⁺195.11041144.3
[M-H]⁻171.11391141.9
[M+K]⁺211.08435145.0
[M+H-H₂O]⁺155.11845133.5

X-ray Crystallographic Analysis of this compound and its Complexes

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. While a crystal structure for this compound itself is not publicly documented, extensive studies on closely related morpholine derivatives offer valuable insights.

Crystallographic analyses of various morpholinyl-methanone and related compounds consistently show that the morpholine ring adopts a stable chair conformation. mdpi.comresearchgate.net The crystal packing of these molecules is heavily influenced by intermolecular hydrogen bonds. For the title compound, the primary amine (-NH₂) and the carbonyl oxygen are expected to act as hydrogen bond donors and acceptors, respectively, creating networks that stabilize the crystal lattice. mdpi.comresearchgate.net

In some cases, the structural complexity of morpholine derivatives has led to the crystallization of multiple, distinct conformers within the same unit cell, highlighting the small energy differences between different molecular shapes. up.ac.za X-ray analysis of complexes, for instance with metal ions, can further reveal the coordination behavior of the amine and carbonyl groups. researchgate.net

Table 3: Representative Crystallographic Data for a Morpholine Derivative, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone This table illustrates the type of data obtained from an X-ray diffraction study of a related compound. researchgate.net

ParameterValue
Chemical FormulaC₁₇H₁₅BrCl₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)20.333(7)
b (Å)11.226(5)
c (Å)7.843(3)
β (°)99.651(8)
Volume (ų)1764.8(12)
Z (molecules/unit cell)4

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within this compound. Each vibrational mode corresponds to a specific molecular motion, and its absorption frequency provides a signature for a particular bond or group.

The key diagnostic peaks in the IR spectrum are:

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aliphatic C-H stretches from the butyl chain and morpholine ring typically appear just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the amide is a very strong absorber. Its position, typically between 1640 cm⁻¹ and 1680 cm⁻¹, is sensitive to the electronic environment and hydrogen bonding. This is slightly lower than the typical ketone absorption (~1715 cm⁻¹) due to the resonance with the morpholine nitrogen. libretexts.orgechemi.com

C-O-C Stretching: The ether linkage within the morpholine ring gives rise to a strong, characteristic C-O-C stretching band, usually found in the 1100-1150 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and the amide appear in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹. researchgate.net

Advanced studies on the morpholine molecule have successfully assigned specific vibrational frequencies to its Chair-Eq and Chair-Ax conformers, indicating that vibrational spectroscopy can also be a tool for conformational analysis. nih.govacs.org

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Frequency Range (cm⁻¹)BondVibration TypeIntensity
3300-3500N-HStretchMedium (two bands)
2850-2960C-HStretchMedium to Strong
1640-1680C=OStretch (Amide I)Strong
1550-1640N-HBendMedium
1450-1470C-HBendMedium
1100-1150C-O-CAsymmetric StretchStrong
1200-1350C-NStretchMedium

Computational Chemistry and Theoretical Investigations of 2 Amino 1 Morpholin 4 Yl Butan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. For 2-Amino-1-(morpholin-4-yl)butan-1-one, these methods can predict the distribution of electron density, the energies of frontier molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By applying DFT, one can gain a detailed understanding of the geometry and electronic properties of this compound. While specific DFT data for this exact compound is scarce, we can infer its properties from studies on analogous molecules such as N-acylmorpholines and other aminoketones.

The geometry of the morpholine (B109124) ring is expected to adopt a chair conformation, which is the most stable arrangement for this heterocycle. The substituents on the nitrogen and the alpha-carbon will influence the finer details of the bond lengths and angles. The amide bond is known to have a significant degree of double bond character due to resonance, which results in a planar geometry for the C-C(=O)N-C atoms.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting reactivity. The HOMO is likely to be localized on the nitrogen atoms and the oxygen of the carbonyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

A DFT study on related diamines, such as 3-(aminopropyl)-morpholine, has shown that the nitrogen atoms are the most nucleophilic centers, and the presence of intramolecular hydrogen bonding can influence the reactivity of the amine groups researchgate.net. In this compound, the primary amino group and the carbonyl oxygen can potentially engage in intramolecular hydrogen bonding, which would affect its conformational preferences and reactivity.

Table 1: Predicted Key Geometric Parameters of this compound based on Analogous Structures (Note: These are estimated values based on computational studies of similar molecules and may not represent the exact parameters of the target compound.)

ParameterPredicted ValueSignificance
C=O Bond Length~1.23 ÅTypical double bond character of a carbonyl group.
C-N (Amide) Bond Length~1.35 ÅShorter than a typical C-N single bond, indicating partial double bond character.
Morpholine C-N-C Angle~112°Reflects the geometry of the tertiary amine within the ring.
Morpholine C-O-C Angle~111°Standard ether linkage angle within a six-membered ring.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a highly accurate description of the bonding and stability of this compound. These methods are computationally more intensive than DFT but can serve as a benchmark for other calculations.

An ab initio study on N-acetyl-L-cysteine-N-methylamide, a molecule with an amide linkage, has demonstrated the complexity of the potential energy surface, with numerous stable conformers and interconversion pathways nih.gov. This suggests that this compound also possesses a rich conformational landscape. The stability of different conformers would be determined by a delicate balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonds between the amino group and the carbonyl oxygen or the morpholine oxygen.

The strength of the bonds within the molecule can also be quantified using ab initio methods. The amide bond, in particular, is of interest due to its partial double bond character, which imparts rigidity to that part of the molecule. The stability of the morpholine ring in its chair conformation is another key aspect that can be accurately described by these methods.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment, such as a solvent. For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution, which is relevant for many of its potential applications.

In an aqueous environment, the polar functional groups of the molecule—the carbonyl group, the morpholine oxygen and nitrogen, and the primary amino group—will form hydrogen bonds with water molecules. These interactions will influence the molecule's solubility and its preferred conformations. MD simulations can track the formation and breaking of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule.

Furthermore, MD simulations can be used to explore the interactions of this compound with biological macromolecules, such as proteins. By placing the molecule in the active site of an enzyme, for example, MD simulations can predict its binding mode and estimate the binding free energy. A study combining MD and DFT has been effectively used to understand the interactions of thiourea-based catalysts with their substrates, highlighting the power of this combined approach in elucidating complex molecular interactions acs.org.

Conformational Analysis and Energy Landscapes through Computational Methods

The flexibility of this compound arises from the rotation around several single bonds, leading to a variety of possible conformations. Computational methods can be used to perform a systematic conformational analysis to identify the low-energy conformers and to map out the energy landscape that governs their interconversion.

The key rotatable bonds in this molecule are the C-C bonds of the butyl chain and the C-N bond connecting the butyl group to the morpholine ring. The rotation around the amide C-N bond is restricted due to its partial double bond character. The morpholine ring itself can exist in chair and boat conformations, with the chair form being significantly more stable.

Table 2: Predicted Low-Energy Conformers of this compound (Note: This is a hypothetical representation based on the expected conformational preferences of the constituent parts.)

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Key Features
1C-C-C-N: ~180 (anti)0.0Extended conformation, likely the global minimum.
2C-C-C-N: ~60 (gauche)0.5 - 1.5More compact conformation, potentially stabilized by intramolecular interactions.
3C-C-C-N: ~-60 (gauche)0.5 - 1.5Another compact conformation.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be invaluable for predicting the likely reaction pathways of a molecule and for characterizing the transition states involved. For this compound, this could include its synthesis, degradation, or metabolic pathways.

The formation of the amide bond is a key reaction in the synthesis of this molecule. Computational studies on amide bond formation have elucidated the detailed mechanisms, which can involve various intermediates and transition states depending on the specific reagents and catalysts used nih.govnih.gov. For example, the reaction of a carboxylic acid with an amine can proceed through a tetrahedral intermediate, and the energy barrier for this process can be calculated using DFT.

The reactivity of the primary amino group is another area where computational predictions can be insightful. This group can participate in various reactions, such as nucleophilic substitution or addition. The transition states for these reactions can be located on the potential energy surface, and their energies can be calculated to predict the reaction rates. A computational study on the mechanism of amide bond formation mediated by silane (B1218182) derivatives has provided deep insights into the role of intermediates and transition states in such reactions rsc.org.

Pre Clinical Biological Research and Molecular Mechanism Studies of 2 Amino 1 Morpholin 4 Yl Butan 1 One

Investigation of Molecular Targets and Ligand Interactions

The initial phase of pre-clinical research involves identifying the specific molecular targets with which a compound interacts. This process is crucial for understanding its mechanism of action and potential therapeutic applications. For a compound like 2-Amino-1-(morpholin-4-yl)butan-1-one, this would involve a series of in vitro tests to characterize its binding affinity and functional activity at various biological targets. A related compound, (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride, is noted to interact with neurotransmitter receptors and enzymes, suggesting a potential area of focus for investigation. evitachem.com

Enzyme inhibition is a common mechanism of action for many drugs. To determine if this compound acts as an enzyme inhibitor, it would be screened against a panel of relevant enzymes. If inhibitory activity is detected, further studies are conducted to elucidate the kinetics and nature of this inhibition. libretexts.org These kinetic studies are vital for understanding how the compound interacts with the enzyme and its substrate.

The primary types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. The inhibition can be overcome by increasing the substrate concentration. libretexts.orgkhanacademy.org This type of inhibition increases the Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ). khanacademy.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, which can occur whether or not the substrate is bound. nih.gov This binding event reduces the enzyme's catalytic efficiency without affecting substrate binding. nih.gov Consequently, non-competitive inhibition reduces the Vₘₐₓ without changing the Kₘ. khanacademy.orgnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This form of inhibition is more effective at higher substrate concentrations and results in a decrease in both Vₘₐₓ and Kₘ. khanacademy.org

While the amino ketone structure of this compound suggests it could be evaluated as an inhibitor for various enzymes, such as carboxy-lyases or others involved in neurotransmission, specific data from in vitro enzyme assays for this compound are not available in the public domain. evitachem.comnih.gov

Table 1: Characteristics of Reversible Enzyme Inhibition Types

Inhibition Type Inhibitor Binding Site Effect on Vₘₐₓ Effect on Kₘ
Competitive Active Site Unchanged Increases
Non-competitive Allosteric Site Decreases Unchanged
Uncompetitive Enzyme-Substrate Complex Decreases Decreases

Receptor binding assays are fundamental in pharmacology to determine which receptors a compound binds to and with what affinity. These studies typically use radioligand binding assays where the test compound competes with a known radioactive ligand for binding to a specific receptor subtype expressed in a model system, such as clonal cell lines. nih.gov The affinity of the compound is then determined and is often expressed as a dissociation constant (Kd) or an inhibition constant (Kᵢ).

Selectivity is a critical attribute for a potential drug, as it minimizes off-target effects. A compound's selectivity is evaluated by comparing its binding affinity across a wide range of different receptors. nih.gov For instance, a compound might be tested against various subtypes of adrenergic, serotonin, or dopamine (B1211576) receptors to build a selectivity profile. nih.gov While it has been suggested that related amino ketones may interact with neurotransmitter receptors, a specific receptor binding profile and selectivity study for this compound has not been published. evitachem.com

Cellular Pathway Modulation in Pre-clinical Model Systems

Following target identification, research proceeds to cellular models to understand how target engagement translates into a biological response. This involves investigating the modulation of specific intracellular signaling cascades. For example, if a compound binds to a G-protein coupled receptor, downstream effects on second messengers like cyclic AMP (cAMP) would be measured. nih.gov Similarly, if the target is an enzyme in a metabolic pathway, such as glycolysis, researchers would assess changes in the concentrations of pathway metabolites. nih.gov Although there is a general indication that similar molecules might influence neurological pathways, the specific signaling cascades modulated by this compound remain to be elucidated through dedicated pre-clinical studies. evitachem.com

Structure-Activity Relationship (SAR) Elucidation for Molecular Target Engagement

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical features of a molecule contribute to its biological activity. nih.gov By systematically modifying the structure of a lead compound and observing the resulting changes in target affinity or efficacy, researchers can build a model for optimizing the molecule. nih.gov

For this compound, an SAR study would involve synthesizing and testing a series of analogues with modifications at key positions:

The Morpholine (B109124) Ring: Altering or replacing the morpholine ring could impact solubility, metabolic stability, and binding.

The Butan-1-one Linker: Changes to the length or rigidity of the butyl chain could affect how the molecule fits into a binding pocket.

The Amino Group: Modification or substitution of the primary amino group could influence the molecule's charge, hydrogen bonding capacity, and receptor interactions.

Such studies are essential for identifying the most potent and selective compounds for further development, but specific SAR data for this compound are not currently available. nih.gov

Pre-clinical Metabolic Pathway Elucidation of this compound

Understanding a compound's metabolic fate is critical. Biotransformation, primarily occurring in the liver, modifies compounds to facilitate their excretion. nih.gov This process generally involves two phases of reactions. nih.gov

The biotransformation of a chemical entity is the process by which it is chemically altered by the body's enzymatic systems. These metabolic pathways are typically divided into Phase I and Phase II reactions. nih.gov

Phase I Reactions: These reactions introduce or expose polar functional groups (like -OH or -NH₂) through oxidation, reduction, or hydrolysis, making the molecule more water-soluble. nih.gov The cytochrome P450 enzyme system is a major catalyst for these reactions. nih.gov For this compound, potential Phase I pathways could include the oxidation of the amino group or the reduction of the ketone to an alcohol. evitachem.com

Phase II Reactions: In this phase, an endogenous, water-soluble molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the compound or its Phase I metabolite. nih.gov This process, known as conjugation, further increases water solubility and prepares the compound for excretion. nih.gov

The specific enzymatic biotransformation pathways for this compound have not been experimentally determined.

Table 2: Potential Biotransformation Pathways for this compound

Metabolic Phase Reaction Type Potential Outcome for the Compound
Phase I Oxidation Oxidation of the primary amino group.
Phase I Reduction Reduction of the ketone functional group to a secondary alcohol.
Phase II Conjugation Glucuronidation or sulfation at the amino or a newly formed hydroxyl group.

Identification of Metabolites in Pre-clinical Research Models

Direct experimental data identifying the metabolites of this compound in preclinical models is currently scarce. However, based on the known metabolic pathways of similar chemical structures, several potential biotransformation routes can be predicted. The metabolism of drugs containing a morpholine ring and aminoketone functionalities typically involves several key enzymatic reactions.

The morpholine ring is a common feature in many approved and experimental drugs and its metabolic fate is relatively well-understood. sci-hub.senih.gov The primary routes of metabolism for the morpholine moiety often involve oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4. sci-hub.sesci-hub.se These reactions can lead to the formation of a morpholine lactone or a lactam. sci-hub.se Subsequent ring-opening of these intermediates can also occur, resulting in the formation of more polar metabolites such as amino or hydroxyl carboxylic acids. sci-hub.se Other reported metabolic transformations of the morpholine ring include dihydroxylation and the formation of a double bond. sci-hub.se

The aminoketone portion of the molecule also presents several sites for metabolic modification. The ketone group can be subject to reduction to form the corresponding alcohol. The amino group can undergo various reactions, including oxidation to form nitro derivatives. sci-hub.se Furthermore, β-aminoketones have been shown to act as prodrugs, potentially forming α,β-unsaturated ketones under physiological conditions. nih.gov The metabolism of simple amino alcohols, which could be formed from the reduction of the ketone, can lead back to the formation of an aminoacetone. nih.gov

Based on these general principles of drug metabolism for morpholine-containing compounds and aminoketones, the following table outlines the potential metabolites of this compound that could be identified in preclinical research models. It is important to note that these are predicted metabolites, and their actual formation would need to be confirmed through dedicated in vitro and in vivo metabolism studies.

Table 1: Predicted Metabolites of this compound in Preclinical Models

Metabolite Predicted Metabolic Pathway Potential Research Model
2-Amino-1-(morpholin-4-yl)butan-1-olReduction of the ketone groupIn vivo (e.g., rat, mouse models), In vitro (e.g., liver microsomes, hepatocytes)
2-Nitro-1-(morpholin-4-yl)butan-1-oneOxidation of the primary amino groupIn vivo (e.g., rat, mouse models), In vitro (e.g., liver microsomes, hepatocytes)
2-Amino-1-(3-oxo-morpholin-4-yl)butan-1-oneOxidation of the morpholine ring (lactam formation)In vivo (e.g., rat, mouse models), In vitro (e.g., liver microsomes, hepatocytes)
4-(2-Aminobutanoyl)morpholin-2-oneOxidation of the morpholine ring (lactone formation)In vivo (e.g., rat, mouse models), In vitro (e.g., liver microsomes, hepatocytes)
Open-ring metabolites (e.g., carboxylic acid derivatives)Hydrolytic cleavage of the morpholine lactam or lactoneIn vivo (e.g., rat, mouse models), In vitro (e.g., liver microsomes, hepatocytes)
Dihydroxylated morpholine derivativesDihydroxylation of the morpholine ringIn vivo (e.g., rat, mouse models), In vitro (e.g., liver microsomes, hepatocytes)

Advanced Analytical Methodologies for Research on 2 Amino 1 Morpholin 4 Yl Butan 1 One

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination in Research

Chromatography is a cornerstone technique for assessing the chemical purity of drug substances and is widely applied in pharmaceutical research and development. unige.ch For compounds like 2-Amino-1-(morpholin-4-yl)butan-1-one, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant methods for determining purity. unige.ch Reversed-phase liquid chromatography (RPLC) is frequently the mode of choice for analyzing small pharmaceutical molecules. unige.ch

Given that the structure of this compound contains a chiral center, distinguishing between its enantiomers is critical. Chiral HPLC is the gold standard for separating and quantifying enantiomers, which allows for the determination of enantiomeric excess. unife.it This is achieved by creating an enantioselective environment, most commonly through the use of a chiral stationary phase (CSP). mdpi.com The selection of the appropriate CSP and mobile phase is key to achieving successful enantiomeric separation. unife.it For amino acid derivatives and related structures, polysaccharide-based and macrocyclic antibiotic-based CSPs are often employed. unife.itsigmaaldrich.com

Table 1: Overview of Chiral HPLC Techniques for Enantiomeric Separation in Research

Click on the headers to sort the data.

Technique/CSP TypePrinciple of SeparationTypical Mobile Phase ModesApplication Notes
Polysaccharide-based CSPs Enantiomers exhibit different interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral cavities of the polysaccharide derivatives (e.g., cellulose, amylose) coated on a silica support.Normal-phase, Reversed-phase, Polar organicWidely applicable and versatile for a broad range of chiral compounds. unife.it
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin) Separation is based on multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic structure. sigmaaldrich.comPolar Ionic, Polar Organic, Reversed-phaseParticularly effective for chiral amino acids and peptides; compatible with LC-MS. sigmaaldrich.com
Indirect (Derivatization) Method The enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDR) to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.comReversed-phaseThe formation of diastereomers allows for separation on non-specialized columns, though it requires an additional reaction step. mdpi.com

Quantitative Analysis in Complex Research Matrices (e.g., biological fluids from in vitro/animal studies)

For quantitative analysis in complex biological matrices such as plasma, urine, or tissue homogenates from preclinical research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and specificity. agnopharma.comkuleuven.be This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and quantification of mass spectrometry. kuleuven.be

The typical workflow involves sample preparation (e.g., protein precipitation or solid-phase extraction) to remove interferences, followed by injection into the LC-MS/MS system. A triple-quadrupole mass spectrometer is commonly used for quantitative work, often operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. agnopharma.com In this mode, the first quadrupole selects the precursor ion (the ionized parent molecule), the second quadrupole fragments it, and the third quadrupole selects a specific product ion for detection. agnopharma.com This process ensures that only the target analyte is quantified, minimizing interference from other components in the matrix. agnopharma.com

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Research Analysis

This table presents a hypothetical but representative set of parameters for a validated LC-MS/MS method for research purposes, based on established methodologies for similar small molecules. nih.gov

ParameterSpecificationPurpose
LC System UHPLC SystemProvides high-resolution separation with short analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Separates the analyte from matrix components based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent to elute the analyte from the column.
Flow Rate 0.4 mL/minDetermines the speed of the separation.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte molecules in solution. agnopharma.com
Mass Spectrometer Triple-QuadrupoleEnables highly selective and sensitive quantification.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures specificity by monitoring a specific precursor-to-product ion transition.
MRM Transition (Hypothetical) Precursor Ion (Q1): m/z 187.1 -> Product Ion (Q3): m/z 100.1The specific mass-to-charge ratios for the parent compound and a characteristic fragment, used for quantification.
Internal Standard Isotopically Labeled Analog (e.g., d4-analog)Used to correct for variations in sample processing and instrument response.

Hyphenated Techniques for Metabolite Identification and Quantification in Research Samples

Understanding the metabolic fate of a research compound is crucial. Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are essential tools for identifying and quantifying metabolites in research samples. nih.govamazonaws.com The most powerful and commonly used of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

In a typical in vitro metabolism study, the parent compound is incubated with liver microsomes (from human or animal sources), which contain key drug-metabolizing enzymes. nih.govresearchgate.net After incubation, the reaction is stopped, and the sample is analyzed. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is particularly valuable for metabolite identification. nih.gov It provides highly accurate mass measurements, allowing for the determination of the elemental composition of potential metabolites and distinguishing them from the parent compound. nih.govresearchgate.net

Common metabolic transformations for compounds containing amine and ketone functionalities include Phase I reactions (oxidation, reduction) and Phase II reactions (conjugation). nih.gov For this compound, potential metabolic pathways investigated in research settings could include reduction of the ketone, N-dealkylation, or hydroxylation, followed by conjugation with glucuronic acid (glucuronidation). nih.gov

Table 3: Common Metabolic Transformations Investigated in Research Using Hyphenated Techniques

Metabolic Reaction PhaseType of TransformationMass Change Detected by MSPotential Metabolite Structure
Phase I Reduction (carbonyl to alcohol)+2 Da2-Amino-1-(morpholin-4-yl)butan-1-ol
Phase I Hydroxylation+16 DaHydroxylated derivative on the butyl or morpholine (B109124) ring
Phase I N-Dealkylation (at morpholine nitrogen)- C₄H₈O2-Aminobutan-1-one (if subsequent oxidation occurs)
Phase II Glucuronidation (conjugation at a hydroxyl group)+176 DaGlucuronide conjugate of a hydroxylated metabolite

Future Perspectives and Emerging Research Avenues for 2 Amino 1 Morpholin 4 Yl Butan 1 One

Unexplored Synthetic Strategies and Derivatization Possibilities

The synthesis of α-amino ketones has been a subject of considerable interest in organic chemistry, with numerous methods developed to access this valuable structural motif. rsc.orgresearchgate.netrsc.org However, specific strategies for the asymmetric synthesis and derivatization of 2-Amino-1-(morpholin-4-yl)butan-1-one remain largely unexplored. Future research could focus on developing novel and efficient synthetic routes to this compound and its analogs.

One promising avenue is the development of enantioselective methods. organic-chemistry.org The chiral center at the α-carbon of the butanone chain is a key feature that could significantly influence its biological activity. Asymmetric transfer hydrogenation of α-keto imines or the use of chiral auxiliaries in the synthesis could provide access to enantiomerically pure forms of the compound. organic-chemistry.org

Furthermore, the core structure of this compound offers multiple points for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies. e3s-conferences.org Modifications could include:

N-alkylation or N-acylation of the primary amine: Introducing different substituents on the amino group could modulate the compound's polarity, basicity, and ability to form hydrogen bonds.

Substitution on the morpholine (B109124) ring: While the morpholine ring itself is often considered a favorable feature for pharmacokinetic properties, introducing substituents could fine-tune its steric and electronic properties. nih.govresearchgate.net

Modification of the butyl chain: Altering the length or branching of the alkyl chain could impact the compound's lipophilicity and interaction with hydrophobic pockets in biological targets.

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

StrategyDescriptionPotential Outcome
Asymmetric Synthesis Enantioselective reduction of a corresponding α-keto imine or use of chiral auxiliaries.Access to enantiomerically pure (R)- and (S)-2-Amino-1-(morpholin-4-yl)butan-1-one for stereospecific biological evaluation.
N-Functionalization Alkylation, acylation, or sulfonylation of the primary amino group.A diverse library of amides, sulfonamides, and secondary/tertiary amines with varied electronic and steric properties.
Morpholine Ring Modification Introduction of substituents on the carbon atoms of the morpholine ring.Fine-tuning of solubility, metabolic stability, and potential for additional vector interactions.
Alkyl Chain Variation Synthesis of analogs with different alkyl chains (e.g., ethyl, propyl, isobutyl).Modulation of lipophilicity and exploration of the size and nature of potential binding pockets.

Identification of Novel Molecular Interaction Profiles and Unconventional Biological Targets

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. nih.govebi.ac.uk Its presence in this compound suggests the potential for interaction with a variety of biological targets. While the specific targets of this compound are unknown, the broader class of morpholine-containing compounds has been shown to interact with a range of receptors and enzymes. researchgate.netacs.orgnih.gov

Future research should aim to identify the molecular targets of this compound and its derivatives. High-throughput screening against a panel of biologically relevant targets could reveal unexpected activities. Based on the activities of other morpholine-containing compounds, potential target classes include:

G-protein coupled receptors (GPCRs): Many central nervous system (CNS) active drugs containing a morpholine ring target GPCRs. acs.orgnih.gov

Kinases: The morpholine ring can be an integral part of the pharmacophore for certain enzyme active-site inhibitors, including kinases. nih.govebi.ac.uk

Ion channels: Morpholine derivatives have been found to modulate the activity of various ion channels.

The α-amino ketone functionality also contributes to the potential for diverse biological activities, as this motif is present in a number of pharmacologically active molecules. rsc.orgresearchgate.net The combination of the morpholine ring and the α-amino ketone creates a unique pharmacophore that may interact with unconventional biological targets not previously associated with either moiety alone.

Table 2: Potential Biological Target Classes for this compound Based on its Structural Motifs

Structural MotifAssociated Biological Target ClassesExamples of Activities
Morpholine G-Protein Coupled Receptors (GPCRs), Kinases, Ion ChannelsAnticancer, anti-inflammatory, antiviral, CNS activity researchgate.netebi.ac.ukacs.orgnih.gov
α-Amino Ketone Enzymes (e.g., proteases), ReceptorsAntidepressant, appetite suppressant researchgate.net

Advancements in Integrated Computational and Experimental Modeling for Predictive Research

Computational modeling and in silico screening are powerful tools in modern drug discovery that can accelerate the identification of lead compounds and predict their biological activities. nih.govresearchgate.net For this compound, an integrated computational and experimental approach could provide significant insights.

Future research in this area could involve:

Molecular Docking and Virtual Screening: Docking studies of this compound and a virtual library of its derivatives against various protein targets could predict binding affinities and interaction modes. nih.gov This can help prioritize the synthesis of compounds with the highest predicted activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of the compound when bound to a target protein, revealing the stability of the complex and key interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of analogs has been synthesized and their biological activities determined, QSAR models can be developed to correlate chemical structure with activity. These models can then be used to predict the activity of new, unsynthesized compounds.

These computational approaches, when used in conjunction with experimental validation, can guide the design of more potent and selective analogs of this compound, saving time and resources in the drug discovery process.

Development of this compound as a Chemical Biology Probe or Tool

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical biology probe. Chemical probes are small molecules used to study biological systems, such as identifying the function of a protein or visualizing a biological process. nih.gov

The structure of this compound is amenable to modification for use as a chemical probe. For instance:

Affinity-based probes: The primary amine or other positions on the molecule could be functionalized with a reactive group to allow for covalent labeling of its biological target.

Fluorescent probes: A fluorophore could be attached to the molecule to enable visualization of its localization within cells or tissues.

Biotinylated probes: The addition of a biotin (B1667282) tag would allow for the pulldown and identification of its binding partners.

The development of such probes would be highly dependent on identifying a specific and potent biological target for the parent compound. Once a target is validated, these chemical tools could be instrumental in elucidating its biological function and role in disease. The use of morpholinos as antisense agents to control gene expression demonstrates the utility of the morpholine scaffold in creating sophisticated biological tools. gene-tools.comnih.gov

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(morpholin-4-yl)butan-1-one, and how can reaction conditions be optimized?

The synthesis of morpholine derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds are synthesized via coupling morpholine with ketone precursors under anhydrous conditions using catalysts like triethylamine or DCC (dicyclohexylcarbide). Optimization includes controlling temperature (e.g., 0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and purification via column chromatography or recrystallization . Characterization by IR and NMR spectroscopy is critical to confirm the amine and carbonyl functional groups .

Q. How is the molecular structure of this compound validated, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Software suites like SHELX (for refinement) and WinGX (for data processing) are widely used . For visualization, ORTEP-3 generates anisotropic displacement ellipsoids to assess thermal motion and disorder . Computational tools like Gaussian or DFT-based programs can complement experimental data for electronic structure analysis.

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s morpholine and amino groups make it a versatile scaffold for drug discovery. It has been explored as an enzyme inhibitor (e.g., kinase or protease targets) due to its ability to form hydrogen bonds and π-π interactions. Pharmacological studies often involve in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by molecular docking to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Conflicts in displacement parameters or bond lengths may arise from twinning, disorder, or poor data resolution. Use SHELXL to refine high-resolution data with constraints (e.g., SIMU/DELU for anisotropic displacement). For twinned data, the HKLF5 format in SHELX enables twin-law refinement . Validate results against metrics like R-factor convergence and Hirshfeld surface analysis .

Q. What advanced analytical techniques are critical for detecting trace impurities or metabolites?

Liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) are essential for impurity profiling (detection limit: ~100 mg/kg) . For metabolic studies (e.g., N-demethylation pathways), high-resolution MS (HRMS) with fragmentation patterns (e.g., m/z 208.0962 for metabolites) provides structural insights .

Q. How does the compound’s SVHC (Substance of Very High Concern) status impact laboratory handling?

Listed under REACH Regulation (EC No 1907/2006) due to reproductive toxicity, researchers must adhere to strict containment protocols (e.g., fume hoods, PPE) and waste disposal guidelines. Documented risk assessments and LC-MS monitoring of exposure levels are mandatory .

Q. What computational methods are used to predict the compound’s reactivity in catalytic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as hydrogen bonding with UV initiators in polymerization. Molecular dynamics (MD) simulations assess solvent effects and stability in formulations (e.g., UV-curable coatings) .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Optimize protecting groups for the amine functionality (e.g., Boc or Fmoc) to prevent side reactions. Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature). Analytical techniques like HPLC-DAD track intermediate purity, and DOSY NMR identifies unreacted precursors .

Methodological Challenges & Data Interpretation

Q. How are spectroscopic discrepancies (e.g., IR vs. NMR) resolved for this compound?

Contradictions between IR (e.g., unexpected carbonyl shifts) and NMR (e.g., split peaks) may indicate tautomerism or polymorphism. Variable-temperature NMR and X-ray powder diffraction (XRPD) can differentiate polymorphs. For IR, compare experimental data with computed spectra from Vibrational Frequency Analysis in Gaussian .

Q. What strategies are employed to validate biological activity against conflicting assay results?

Reproducibility issues may arise from assay conditions (e.g., pH, solvent). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate with positive/negative controls. Statistical tools like Bland-Altman plots assess inter-assay variability .

Safety & Compliance

Q. What documentation is required for international collaboration involving this SVHC-listed compound?

Include Safety Data Sheets (SDS) with REACH compliance statements, LC-MS impurity profiles, and institutional review board (IRB) approvals for biological testing. Cross-reference the ECHA Candidate List for updates on regulatory restrictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.